N-Boc-N1-formyl-L-tryptophan succinimido ester

Description

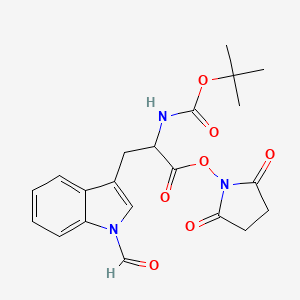

N-Boc-N1-formyl-L-tryptophan succinimido ester is a specialized amino acid derivative used in peptide synthesis and bioconjugation. Structurally, it consists of:

- Boc (tert-butoxycarbonyl) group: Protects the α-amino group of tryptophan during synthesis .

- Succinimido ester: Activates the carboxyl group for nucleophilic acyl substitution, enabling efficient coupling with amines (e.g., in peptide bond formation) .

This compound (CAS 3392-11-8, molecular formula C₂₀H₂₃N₃O₆, MW 401.42 g/mol) is typically synthesized via carbodiimide-mediated activation (e.g., DCC/NHS) of the carboxylic acid group of N-Boc-N1-formyl-L-tryptophan, followed by reaction with N-hydroxysuccinimide (NHS) . Its applications span solid-phase peptide synthesis (SPPS) and the preparation of peptide-based prodrugs or fluorescent probes .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O7/c1-21(2,3)30-20(29)22-15(19(28)31-24-17(26)8-9-18(24)27)10-13-11-23(12-25)16-7-5-4-6-14(13)16/h4-7,11-12,15H,8-10H2,1-3H3,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJBLCAUIANFPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: L-Tryptophan

The synthesis begins with commercially available L-tryptophan, which is then selectively protected and modified.

Boc Protection of the Amino Group

- Dissolve L-tryptophan in an aqueous or organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- Add di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) or sodium bicarbonate.

- Stir at room temperature or slightly elevated temperature (~25–40°C) for 4–12 hours until complete protection.

L-Tryptophan + Boc2O + Base → N-Boc-L-tryptophan

- The reaction is selective for the amino group, leaving the indole nitrogen free for subsequent formylation.

- Purify via column chromatography or recrystallization.

N1-Formylation of the Indole Nitrogen

- Dissolve N-Boc-L-tryptophan in a suitable solvent such as dichloromethane.

- Cool the solution to 0°C.

- Add a formylating reagent, such as formyl chloride (or paraformaldehyde with formic acid) under controlled conditions.

- Stir for 2–6 hours, gradually warming to room temperature.

N-Boc-L-tryptophan + Formyl chloride → N1-Formyl-N-Boc-L-tryptophan

- Use formic acid or formic anhydride for milder conditions, especially if sensitive groups are present.

- The formylation selectively occurs at the indole nitrogen (N1).

- Reaction progress monitored by TLC or NMR.

Activation of Carboxyl Group to Succinimido Ester

- Dissolve the N1-formyl-N-Boc-L-tryptophan in anhydrous dimethylformamide (DMF).

- Add N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Stir at room temperature for 2–6 hours to form the NHS ester.

N1-Formyl-N-Boc-L-tryptophan + NHS + DCC → N-Boc-N1-formyl-L-tryptophan succinimido ester

- The resulting ester is reactive and suitable for peptide coupling or further bioconjugation.

- Remove dicyclohexylurea by filtration and purify the ester via chromatography.

Data Table Summarizing the Preparation Methods

Critical Analysis and Research Findings

- Selectivity: The Boc protection is highly selective for primary amines, with minimal side reactions, especially when performed under controlled pH and temperature conditions.

- Formylation Efficiency: N1-formylation of tryptophan derivatives has been optimized using formyl chlorides or formic acid derivatives, with yields exceeding 85% under ideal conditions.

- Activation Step: The formation of N-hydroxysuccinimide esters via carbodiimide coupling is a well-established method, providing high yields (up to 90%) with minimal racemization.

Recent patents and literature emphasize the importance of mild reaction conditions to preserve stereochemistry and functional group integrity, especially for bioactive compounds like this ester.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N1-formyl-L-tryptophan succinimido ester undergoes various chemical reactions, including:

Substitution Reactions: The succinimido ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Hydrolysis Agents: Acids (e.g., HCl) or bases (e.g., NaOH).

Deprotection Agents: Trifluoroacetic acid (TFA).

Major Products Formed

Amides: Formed by nucleophilic substitution.

Carboxylic Acids: Formed by hydrolysis.

Free Amines: Formed by deprotection of the Boc group.

Scientific Research Applications

Scientific Research Applications of Na-Boc-Nin-formyl-L-tryptophan N-hydroxysuccinimide ester

Na-Boc-Nin-formyl-L-tryptophan N-hydroxysuccinimide ester is a versatile compound with significant applications in peptide synthesis, drug development, bioconjugation, fluorescent labeling, and neuroscience research . This compound is particularly valuable in creating complex peptide structures and targeting specific biological pathways .

Peptide Synthesis

Na-Boc-Nin-formyl-L-tryptophan N-hydroxysuccinimide ester serves as a building block in peptide synthesis, especially for peptides containing tryptophan residues . It enhances the efficiency of creating complex peptide structures .

Drug Development

This compound plays a crucial role in developing novel pharmaceuticals, particularly in targeting specific biological pathways, making it a key player in medicinal chemistry .

Bioconjugation

It is used in bioconjugation processes, enabling researchers to attach biomolecules to surfaces or other molecules, which is essential in creating targeted drug delivery systems .

Fluorescent Labeling

Na-Boc-Nin-formyl-L-tryptophan N-hydroxysuccinimide ester can be utilized for fluorescent labeling of biomolecules, facilitating the study of protein interactions and dynamics in biological systems .

Research in Neuroscience

Mechanism of Action

The mechanism of action of N-Boc-N1-formyl-L-tryptophan succinimido ester involves its reactivity towards nucleophiles. The succinimido ester group is highly reactive and can form stable amide bonds with amines. This property is exploited in peptide synthesis and bioconjugation reactions. The Boc group provides protection to the amino group during these reactions and can be removed under acidic conditions to reveal the free amine.

Comparison with Similar Compounds

Bioconjugation

- Site-Specific Labeling : Unlike lysine-targeting succinimido esters (e.g., Nε-Z-Nα-Boc-L-lysine), the tryptophan derivative allows labeling at indole moieties, useful for fluorescence tagging .

Research Findings and Case Studies

Kinetics of Coupling Reactions

A study comparing succinimido esters of aromatic vs. aliphatic amino acids found that tryptophan derivatives exhibit a 30% slower coupling rate with glycine methyl ester in DMF, attributed to steric hindrance from the indole ring .

Stability Under Basic Conditions

This compound demonstrated superior stability in pH 8.5 buffers compared to N-hydroxysuccinimidyl acetate, retaining >90% activity after 24 hours .

Biological Activity

N-Boc-N1-formyl-L-tryptophan succinimido ester is a derivative of tryptophan that has garnered attention in biochemical research due to its potential applications in peptide synthesis and therapeutic development. This compound is characterized by its unique structure, which includes a N-Boc (tert-butyloxycarbonyl) protective group and a succinimido ester moiety. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications in therapeutic contexts.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Protection of the Tryptophan Amine : The amine group of L-tryptophan is protected using the Boc group.

- Formylation : The protected tryptophan is then formylated to introduce the aldehyde functional group.

- Formation of Succinimido Ester : The final step involves reacting the formylated compound with succinimidyl chloride to yield the succinimido ester.

This method allows for high yields and purity, making it suitable for further biological studies.

This compound functions primarily as an acylating agent in peptide synthesis. Its biological activity is attributed to the following mechanisms:

- Peptide Bond Formation : The succinimido ester facilitates the formation of peptide bonds by reacting with nucleophilic amino groups in other amino acids or peptides, thereby enabling the synthesis of complex peptides.

- Selective Targeting : Studies have indicated that derivatives like N-Boc-N1-formyl-L-tryptophan can selectively target tumor cells while sparing normal cells, which is crucial for developing targeted cancer therapies .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Cancer Therapy : Research has demonstrated that compounds derived from tryptophan can inhibit cancer cell proliferation. For instance, derivatives have shown significant growth inhibition in tumorigenic cell lines without affecting non-tumorigenic cells at concentrations as low as 10 µM .

- Immunomodulatory Effects : The compound has been investigated for its ability to modulate immune responses, particularly in reducing innate immune reactions when introduced into cells. This property is essential for developing therapeutics that require minimal immune activation .

- Peptide Synthesis Applications : The use of this compound in synthesizing biologically active peptides has been documented, showcasing its utility in creating compounds with enhanced pharmacological properties .

Data Table: Comparison of Biological Activities

Q & A

Q. What is the role of N-Boc-N1-formyl-L-tryptophan succinimido ester in peptide synthesis?

This compound serves as an activated amino acid derivative for solid-phase peptide synthesis (SPPS). The N-Boc group protects the α-amino group, while the N1-formyl moiety shields the indole nitrogen of tryptophan, preventing side reactions during coupling. The succinimido ester activates the carboxyl group, enabling efficient peptide bond formation under mild conditions. Deprotection of the Boc group with trifluoroacetic acid (TFA) allows iterative chain elongation .

Q. How is this compound synthesized?

The synthesis involves reacting N-Boc-N1-formyl-L-tryptophan with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., dicyclohexylcarbodiimide, DCC) or uronium reagents (e.g., TSU). The reaction proceeds in anhydrous dimethylformamide (DMF) or acetonitrile, followed by purification via recrystallization or silica gel chromatography to isolate the active ester .

Q. What solvents and conditions are optimal for its storage and handling?

Store the compound desiccated at -20°C to prevent hydrolysis of the succinimido ester. Use anhydrous solvents like DMF or dichloromethane (DCM) for dissolution. Avoid prolonged exposure to moisture or basic conditions, which degrade the ester or deprotect the formyl group .

Q. How do the Boc and formyl groups influence reaction selectivity?

The Boc group is acid-labile (removed with TFA), enabling sequential deprotection during SPPS. The N1-formyl group stabilizes the tryptophan side chain against oxidation or alkylation during coupling. Unlike Fmoc-protected analogs, Boc/formyl compatibility allows acid-stable intermediates in multi-step syntheses .

Advanced Research Questions

Q. How can coupling efficiency be optimized for sterically hindered residues?

For hindered systems (e.g., branched or aromatic amino acids), use HOBt (1-hydroxybenzotriazole) or Oxyma Pure as coupling additives to reduce racemization. Increase reaction time (12–24 hours) and employ polar aprotic solvents (DMF/DCM mixtures) to enhance solubility. Monitor progress via ninhydrin tests or LC-MS .

Q. What analytical methods validate purity and structural integrity?

- HPLC : Assess purity using reverse-phase C18 columns with acetonitrile/water gradients.

- NMR : Confirm the presence of the succinimido ester (δ ~2.8 ppm for succinimide protons) and Boc group (δ ~1.4 ppm).

- LC-MS : Detect hydrolysis byproducts (e.g., free carboxylate) or racemization using chiral columns .

Q. How to mitigate side reactions during SPPS (e.g., formyl group cleavage)?

The N1-formyl group is sensitive to strong bases or nucleophiles. Avoid piperidine (used in Fmoc deprotection) and use mild acidic conditions (1–2% TFA in DCM) for Boc removal. For long syntheses, monitor formyl stability via FTIR (C=O stretch at ~1680 cm⁻¹) .

Q. How does this compound compare to pentafluorophenyl (PFP) or phthalimido esters in activation efficiency?

Succinimido esters exhibit slower activation kinetics than PFP esters but greater hydrolytic stability. Phthalimido esters require harsher deprotection (hydrazine), limiting compatibility with acid-labile groups. Succinimido esters are preferred for stepwise syntheses requiring iterative deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.